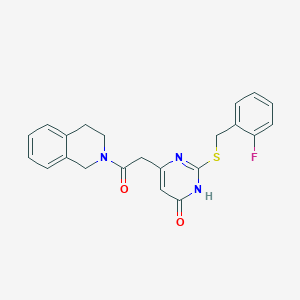
6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H20FN3O2S and its molecular weight is 409.48. The purity is usually 95%.
BenchChem offers high-quality 6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-((2-fluorobenzyl)thio)pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Pyrimidine and isoquinoline derivatives are crucial in the development of heterocyclic compounds with significant chemical and pharmaceutical applications. For example, the synthesis of pyrimidin-annulated heterocycles through C-C bond formation by radical cyclization demonstrates the importance of such structures in constructing complex molecules (Majumdar & Mukhopadhyay, 2003). Similarly, the study on 1,3-dipolar cycloaddition of difluoro-substituted azomethine ylides for synthesizing 2-fluoro-4,5-dihydropyrroles shows the versatility of pyrimidine derivatives in accessing fluorinated heterocycles, which are valuable in medicinal chemistry (Novikov et al., 2005).
Pharmaceutical Applications
Compounds featuring pyrimidine and isoquinoline motifs have been extensively studied for their pharmaceutical properties. For instance, 2,4-diamino-5-benzylpyrimidines and their analogues have shown high activity and specificity for bacterial dihydrofolate reductase, indicating their potential as antibacterial agents (Johnson et al., 1989). This highlights the therapeutic potential of such compounds in combating bacterial infections.
Materials Science and Molecular Electronics
Pyrimidine derivatives also find applications in materials science, particularly in the design of charge transfer materials. The study on 4,6-di(thiophen-2-yl)pyrimidine derivatives for efficient charge transfer materials showcases the role of such compounds in developing new materials for electronic applications (Irfan, 2014). These materials could be pivotal in advancing organic electronics, including organic light-emitting diodes (OLEDs) and solar cells.
Eigenschaften
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-[(2-fluorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2S/c23-19-8-4-3-7-17(19)14-29-22-24-18(11-20(27)25-22)12-21(28)26-10-9-15-5-1-2-6-16(15)13-26/h1-8,11H,9-10,12-14H2,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVISMNMTCXXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=CC(=O)NC(=N3)SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2872998.png)
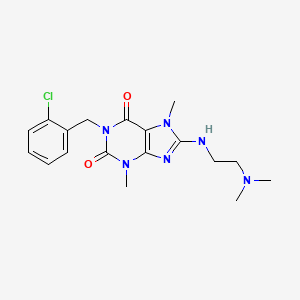
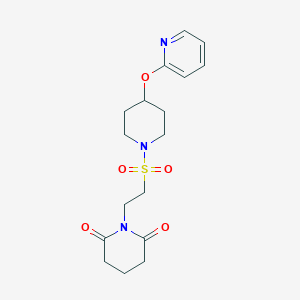
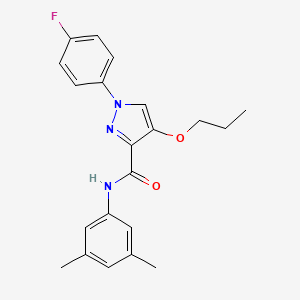
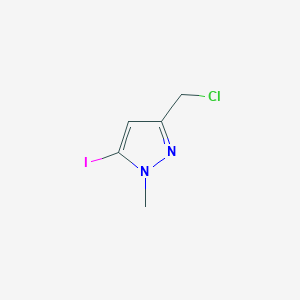
![2-[4-(Oxan-4-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2873006.png)
![methyl 3-carbamoyl-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2873008.png)
![N~3~-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-naphthylcarbonyl)piperazino]nicotinamide](/img/structure/B2873011.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2873013.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873014.png)
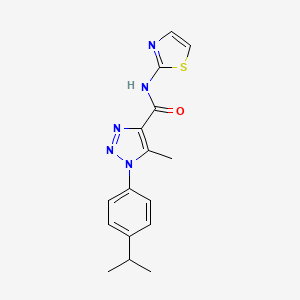
![7-(4-(3,4-dichlorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2873017.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2873019.png)
